molecular formula C8H17ClN2O B6212807 rac-(1R,2S)-2-amino-N,N-dimethylcyclopentane-1-carboxamide hydrochloride, cis CAS No. 2728280-60-0

rac-(1R,2S)-2-amino-N,N-dimethylcyclopentane-1-carboxamide hydrochloride, cis

Cat. No.: B6212807
CAS No.: 2728280-60-0
M. Wt: 192.7
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Description

rac-(1R,2S)-2-amino-N,N-dimethylcyclopentane-1-carboxamide hydrochloride, cis is an organic compound with a unique stereochemistry It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S)-2-amino-N,N-dimethylcyclopentane-1-carboxamide hydrochloride, cis typically involves the following steps:

    Formation of the cyclopentane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the amino group: This step often involves the use of amination reactions, where an amino group is introduced into the cyclopentane ring.

    Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S)-2-amino-N,N-dimethylcyclopentane-1-carboxamide hydrochloride, cis can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form different amines or amides.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides (Cl-, Br-) or other amines can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield different amines or amides.

Scientific Research Applications

rac-(1R,2S)-2-amino-N,N-dimethylcyclopentane-1-carboxamide hydrochloride, cis has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme interactions or as a ligand in receptor studies.

    Industry: It can be used in the production of fine chemicals or as a precursor in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-amino-N,N-dimethylcyclopentane-1-carboxamide hydrochloride, cis involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,2S)-2-amino-N-methylcyclohexane-1-carboxamide hydrochloride, cis
  • rac-(1R,2S)-2-methylcyclobutan-1-amine hydrochloride, cis

Uniqueness

rac-(1R,2S)-2-amino-N,N-dimethylcyclopentane-1-carboxamide hydrochloride, cis is unique due to its specific stereochemistry and the presence of both amino and N,N-dimethyl groups. This combination of features may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

2728280-60-0

Molecular Formula

C8H17ClN2O

Molecular Weight

192.7

Purity

95

Origin of Product

United States

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